1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea
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Overview
Description
1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as BPU and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of BPU involves the inhibition of various signaling pathways involved in cell growth, survival, and proliferation. BPU has been shown to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. BPU also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression and chromatin remodeling. By inhibiting these pathways, BPU induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
BPU has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and proliferation, and reduction of oxidative stress and inflammation. BPU has also been shown to improve cognitive function and protect dopaminergic neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using BPU in lab experiments include its ability to inhibit various signaling pathways involved in cell growth and survival, its potential use in the treatment of various diseases, and its relatively low toxicity. However, the limitations of using BPU in lab experiments include its low solubility in aqueous solutions, its potential for off-target effects, and the need for further studies to determine its optimal dosage and administration.
Future Directions
For BPU research include the development of more potent and selective analogs and the evaluation of its efficacy in clinical trials.
Synthesis Methods
The synthesis of BPU involves several steps, including the reaction of 1-benzylpiperidin-4-ylmethanol with 2-isocyanato-1-butanol in the presence of a base, followed by the addition of water to form the final product. The purity of the compound is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
BPU has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, BPU has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, BPU has been shown to improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain. In Parkinson's disease research, BPU has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-2-17(14-22)20-18(23)19-12-15-8-10-21(11-9-15)13-16-6-4-3-5-7-16/h3-7,15,17,22H,2,8-14H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKZCXYKCYHHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.